Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
Description
Systematic Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as 2-[(5,8-dimethyl-triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide . This nomenclature systematically describes:
The molecular formula C₁₆H₁₉N₅O₂S (MW 345.4 g/mol) reflects three nitrogen atoms in the triazine ring, two in the indole system, and one in the acetamide group. The methoxyethyl substituent introduces oxygen-based polarity while maintaining lipid solubility through ethylene spacers.
Historical Context of Triazinoindole-Acetamide Hybrid Development
The strategic combination of triazinoindoles with thioacetamides emerged from two decades of heterocyclic chemistry advancements:
This compound represents a third-generation design where methoxyethyl groups address solubility limitations observed in earlier N-aryl derivatives. The synthetic approach builds upon Gabriel-Colman rearrangements optimized for benzothiazinone intermediates.
Position Within Heterocyclic Compound Taxonomy
This molecule occupies a unique niche in heterocyclic taxonomy:
Primary Classification
- Polycyclic heteroaromatic system : Combines indole (benzopyrrole) with 1,2,4-triazine
- Sulfur-containing derivatives : Features thioether bridge (-S-) at critical position
- Acetamide-functionalized compounds : Modified with ethylene glycol ether chain
Comparative Analysis with Analogues
Properties
Molecular Formula |
C16H19N5O2S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(5,8-dimethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C16H19N5O2S/c1-10-4-5-12-11(8-10)14-15(21(12)2)18-16(20-19-14)24-9-13(22)17-6-7-23-3/h4-5,8H,6-7,9H2,1-3H3,(H,17,22) |
InChI Key |
RZYCXZXXHYDQJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Basic Information
- Chemical Name : Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-
- CAS Number : 603946-40-3
- Molecular Formula : C17H21N5OS
- Molecular Weight : 343.45 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 514.1 ± 60.0 °C (Predicted) |
| Density | 1.52 ± 0.1 g/cm³ (Predicted) |
| pKa | 14.80 ± 0.40 (Predicted) |
Analgesic Activity
Research has demonstrated that derivatives of acetamide compounds exhibit analgesic properties. A study synthesized various acetamide derivatives and evaluated their analgesic activities against thermal and mechanical stimuli. The results indicated that certain compounds significantly reduced pain responses without impairing motor coordination in tested models, suggesting potential for developing new analgesic medications .
Heme Oxygenase Inhibition
Acetamide derivatives have been investigated for their role as heme oxygenase inhibitors. A study highlighted the synthesis of novel acetamide-based compounds that showed effective inhibition of heme oxygenase-1 activity in cancer cell lines (U87MG). These findings suggest that such compounds could be developed as therapeutic agents targeting heme oxygenase pathways, which are implicated in various diseases including cancer .
Antimicrobial Properties
The antimicrobial activity of acetamide derivatives has also been explored. Compounds with specific substitutions demonstrated significant antibacterial effects against various strains of bacteria. This property is particularly relevant for developing new antibiotics to combat resistant bacterial infections.
Anticancer Activity
Recent studies have focused on the anticancer potential of acetamide derivatives, particularly those containing triazine structures. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways .
Case Study 1: Analgesic Derivatives
In a controlled study, a series of acetamide derivatives were tested for their analgesic effects using the hot plate and tail-flick methods on mice. The results indicated that some derivatives significantly increased latency times compared to controls, suggesting effective pain relief capabilities .
Case Study 2: Heme Oxygenase Inhibitors
A compound derived from acetamide was evaluated for its ability to inhibit heme oxygenase in vitro and in vivo. The study found that the compound not only inhibited enzyme activity but also reduced tumor size in animal models, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Core Substitution Variations
- 5-Methyl vs. 5,8-Dimethyl Triazinoindole: Compounds like N-(4-Fluorophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 15, MW: 367.1) lack the 8-methyl group present in the target compound. The additional methyl at position 8 may enhance steric bulk and influence binding interactions .
N-Substituent Modifications
- Aryl vs. Alkyl/Ether Groups: Aryl Substituents: Compounds like 24 (N-(4-phenoxyphenyl)) and 26 (N-(4-bromophenyl)) exhibit higher hydrophobicity, which may reduce solubility but improve membrane permeability .
- tert-Butyl and Propenyl Groups :
The tert-butyl analog (CAS 603946-55-0, MW: 343.45) and propenyl-substituted compound (CAS 603946-06-1, MW: 313.38) demonstrate how bulky or unsaturated substituents affect molecular weight and steric accessibility .
Key Properties
*Assumed based on analogous syntheses.
Spectroscopic Data
- NMR/LCMS : For aryl-substituted analogs (e.g., Compound 15), 1H NMR shows aromatic proton shifts (δ 7.1–8.3 ppm) and acetamide CH2 signals (~δ 4.2 ppm). LCMS data confirm molecular ion peaks (e.g., [M+H]+ 367.1) . The target compound’s methoxyethyl group would exhibit distinct δ 3.3–3.7 ppm (OCH3) and δ 3.5–4.0 ppm (CH2O) signals.
Functional Implications
- Solubility : The methoxyethyl group likely improves aqueous solubility over aryl analogs, critical for bioavailability.
- Binding Interactions: The 5,8-dimethyl triazinoindole core may enhance hydrophobic interactions in protein binding pockets, while the thioether bridge could participate in sulfur-π or hydrogen bonding .
Biological Activity
Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- is a complex organic compound that belongs to the class of triazinoindole derivatives. Its unique structural framework combines a triazine ring with an indole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C18H23N5O2S
- Molecular Weight : 373.47 g/mol
- CAS Number : 603946-53-8
The biological activity of Acetamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may bind to certain enzymes or receptors, inhibiting their activity and leading to pharmacological effects. The compound's mechanism of action has been studied using molecular docking simulations that reveal its binding affinity with target proteins involved in various disease pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of Acetamide derivatives. For instance:
- Cytotoxicity Studies : Acetamide derivatives have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that compounds similar to Acetamide exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, indicating higher potency against human cancer cells such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells .
Antimicrobial Activity
Research on Mannich bases has indicated that compounds with similar structures exhibit antimicrobial properties. Acetamide derivatives may possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes in pathogens .
Enzyme Inhibition
Acetamide has been investigated for its potential as an enzyme inhibitor. Studies suggest that it may inhibit specific enzymes involved in metabolic pathways relevant to cancer proliferation and other diseases. The inhibition of these enzymes could lead to reduced cell growth and proliferation in malignant tissues .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
The following table summarizes key features and activities of Acetamide compared to structurally similar compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Acetamide, 2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)- | Structure | Triazine-indole framework | Anticancer, antimicrobial |
| 5-Ethyl-5H-[1,2,4]triazino[5,6-B]indole-3-thiol | Structure | Similar framework; potential activities | Anticancer |
| Indole-3-acetic acid | Structure | Plant growth regulator; shares indole structure | Growth regulation |
| Deferoxamine | Structure | Chelating agent; used in iron overload | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
